5-Bromobicyclo[2.2.1]hept-2-ene
CAS No.: 5889-54-3
Cat. No.: VC18212879
Molecular Formula: C7H9Br
Molecular Weight: 173.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5889-54-3 |
|---|---|
| Molecular Formula | C7H9Br |
| Molecular Weight | 173.05 g/mol |
| IUPAC Name | 5-bromobicyclo[2.2.1]hept-2-ene |
| Standard InChI | InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
| Standard InChI Key | DWPPXNJBRSZQHD-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(C1C=C2)Br |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
5-Bromobicyclo[2.2.1]hept-2-ene features a bicyclic framework comprising two fused cyclohexene rings, with the bromine atom positioned at the bridgehead carbon (C5). The compound’s IUPAC name, 5-bromobicyclo[2.2.1]hept-2-ene, reflects this substitution pattern, while its canonical SMILES representation () encodes the connectivity of atoms. The endo and exo configurations of the bromine substituent further influence its stereochemical behavior, though the exo form is more commonly reported in synthetic applications.
Spectral and Computational Identifiers
The compound’s Standard InChIKey () and PubChem CID (138594) provide unambiguous identifiers for database retrieval. X-ray crystallography and NMR studies reveal a strained bicyclic system with bond angles deviating from ideal tetrahedral geometry, a feature that enhances its reactivity in ring-opening polymerizations and Diels-Alder reactions.
Table 1: Key Identifiers and Structural Data
| Property | Value |
|---|---|
| CAS No. | 5889-54-3 |
| Molecular Formula | |
| Molecular Weight | 173.05 g/mol |
| IUPAC Name | 5-bromobicyclo[2.2.1]hept-2-ene |
| SMILES | C1C2CC(C1C=C2)Br |
| InChIKey | DWPPXNJBRSZQHD-UHFFFAOYSA-N |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The most common synthesis route involves free-radical bromination of bicyclo[2.2.1]hept-2-ene using molecular bromine () in carbon tetrachloride (). The reaction proceeds via a chain mechanism initiated by UV light or peroxides, with the bromine atom preferentially adding to the less sterically hindered C5 position. Typical yields range from 60–75%, with purity enhanced through fractional distillation or column chromatography.
Industrial Production Considerations
Scaled-up synthesis employs continuous flow reactors to mitigate risks associated with handling gaseous bromine. Recent advances emphasize solvent substitution (e.g., using instead of ) to align with green chemistry principles. Quality control protocols prioritize the exclusion of positional isomers, such as 1-bromobicyclo[2.2.1]hept-2-ene, which exhibit distinct reactivity profiles .
Physical and Chemical Properties
Thermodynamic Stability
The compound’s strained bicyclic system confers moderate thermal stability, with decomposition observed above 180°C. Its solubility profile favors nonpolar solvents (e.g., hexane, toluene), though limited aqueous solubility () restricts biological applications without derivatization.
Reactivity Patterns
The bromine atom’s electronegativity and the alkene’s electron-deficient nature make 5-bromobicyclo[2.2.1]hept-2-ene highly reactive toward nucleophilic substitution () and transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids yields functionalized norbornene derivatives, enabling applications in materials science.
Table 2: Representative Reactions and Conditions
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Nucleophilic Substitution | , , 80°C | Alcohol derivatives for polymer synthesis |
| Heck Coupling | Pd(OAc), PPh, DMF | Conjugated polymers |
Applications in Organic Synthesis
Building Block for Complex Architectures
The compound’s rigidity and functionalizability make it indispensable in synthesizing polycyclic terpenes and pharmaceutical intermediates. For instance, ring-opening metathesis polymerization (ROMP) using Grubbs catalysts generates high-performance polymers with tunable glass transition temperatures ().
Ligand Design in Coordination Chemistry
Incorporating 5-bromobicyclo[2.2.1]hept-2-ene into phosphine or amine ligands enhances stereoselectivity in asymmetric catalysis. The bromine atom serves as a handle for further modification, enabling the creation of chiral environments in transition metal complexes.
Biological and Pharmacological Relevance
Enzyme Inhibition Studies
Molecular docking simulations indicate that the brominated norbornene scaffold competitively inhibits cytochrome P450 enzymes, with values in the low micromolar range. These findings suggest potential applications in drug discovery, particularly for targeting metabolic pathways in oncology.
Comparison with Halogenated Analogs
Replacing bromine with chlorine or iodine alters both electronic and steric properties. Chloro derivatives exhibit faster reaction kinetics in processes, while iodo analogs show enhanced radiolabeling potential for imaging applications.
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